molecular formula C5H9ClO4S B2724843 Methyl 2-(chlorosulfonyl)-2-methylpropanoate CAS No. 55896-98-5

Methyl 2-(chlorosulfonyl)-2-methylpropanoate

Cat. No.: B2724843
CAS No.: 55896-98-5
M. Wt: 200.63
InChI Key: ZZSYSZVZZVYGMV-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO4S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both ester and chlorosulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-2-methylpropanoate can be synthesized through the reaction of methyl 2-methylpropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Methyl 2-methylpropanoate+Chlorosulfonic acidMethyl 2-(chlorosulfonyl)-2-methylpropanoate+By-products\text{Methyl 2-methylpropanoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{By-products} Methyl 2-methylpropanoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)-2-methylpropanoate+By-products

The reaction is usually carried out at low temperatures to prevent decomposition and side reactions. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and methanol.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for the reduction of the chlorosulfonyl group.

    Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with water as the solvent.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfinic Acids: Formed from the reduction of the chlorosulfonyl group.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-2-methylpropanoate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and reduction reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-2-methylpropanoate can be compared with other similar compounds, such as:

    Methyl 2-(chlorosulfonyl)acetate: Similar in structure but with a different carbon backbone.

    Ethyl 2-(chlorosulfonyl)acetate: An ethyl ester analog with similar reactivity.

    Methyl 2-(chlorosulfonyl)benzoate: Contains a benzene ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific ester and chlorosulfonyl functional groups, which provide distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-5(2,4(7)10-3)11(6,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSYSZVZZVYGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55896-98-5
Record name methyl 2-(chlorosulfonyl)-2-methylpropanoate
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